Benzyl (trans-2-hydroxycyclopentyl)carbamate
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Overview
Description
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This particular compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclopentylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition, depending on the nature of the enzyme and the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
- Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Uniqueness
Benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties compared to its cyclohexyl and cycloheptyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
Benzyl (trans-2-hydroxycyclopentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in relation to adenosine receptors and its implications in metabolic processes. This article provides a comprehensive overview of its biological activity, including research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be classified as a carbamate derivative. Its structure includes a benzyl group attached to a cyclopentyl moiety with a hydroxyl group at the 2-position. The presence of the carbamate functional group is significant for its biological interactions.
Research indicates that this compound acts primarily as an agonist at the human A1 adenosine receptor (A1R). This receptor is involved in various physiological processes, including modulation of neurotransmitter release, regulation of heart rate, and influencing insulin sensitivity. The compound's ability to activate A1R suggests potential therapeutic applications in conditions such as type II diabetes and cardiovascular diseases.
In Vitro Studies
A series of studies have evaluated the potency and selectivity of this compound at A1R compared to other adenosine receptors. For instance, a study demonstrated that derivatives of this compound exhibited high affinity for A1R with Ki values ranging from 1 to 3 μM, indicating strong binding capabilities .
Table 1: Binding Affinity and Potency of Benzyl Derivatives
Compound | Ki (μM) | pEC50 | Emax |
---|---|---|---|
This compound | 0.66 | 8.43 ± 0.09 | Full Agonist |
Extended derivatives | 1-3 | 8.20 ± 0.13 | Equivalent to Full Agonist |
The above table summarizes the binding affinity and potency findings from research conducted on benzyl derivatives at A1R.
In Vivo Studies
In vivo studies have highlighted the analgesic properties of this compound without significant side effects such as sedation or respiratory depression. These findings are critical as they suggest that this compound could be developed into a therapeutic agent with fewer adverse effects compared to traditional analgesics .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Diabetes Management : Clinical trials involving similar compounds have shown improvements in insulin sensitivity, leading researchers to explore benzyl derivatives for managing type II diabetes effectively.
- Cardiovascular Health : The activation of A1R has been linked to protective cardiovascular effects, suggesting that this compound may play a role in heart health.
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Research on related carbamates has indicated potential cytotoxic effects at high concentrations, necessitating thorough safety evaluations before clinical application .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1 |
InChI Key |
NPXGDPYTWXXJKU-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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